

Spectroscopic Profiling of 3-Chlorophenyl Phosphate: A Comprehensive NMR and IR Guide

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Compound of Interest

Compound Name: 3-Chlorophenyl phosphate

CAS No.: 77368-40-2

Cat. No.: B14441198

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Executive Summary & Chemical Context

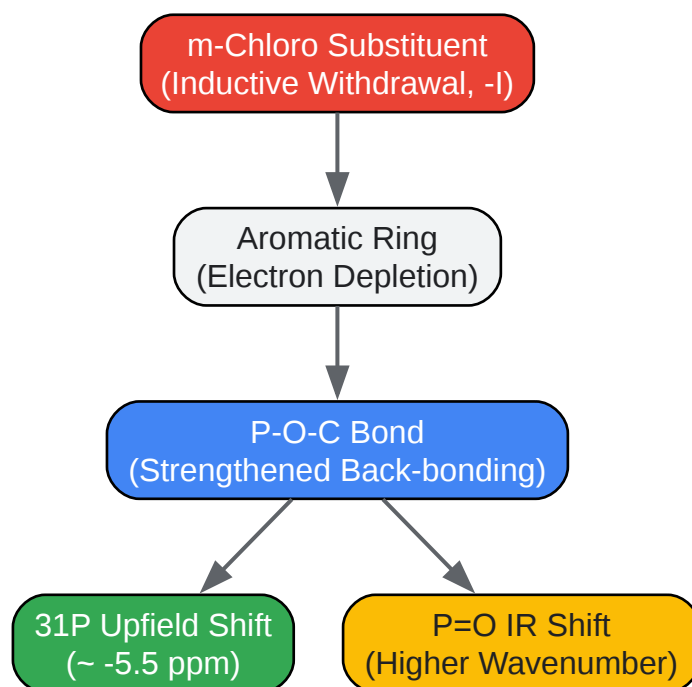
3-Chlorophenyl phosphate (also known as mono-(3-chlorophenyl) phosphate) is a critical organophosphate intermediate. It is frequently utilized as a model substrate in biological research—particularly in the kinetic analysis of alkaline and acid phosphatases—and as a precursor in the chemical synthesis of complex pharmaceuticals[1].

Accurate spectroscopic characterization of this molecule is paramount. The presence of the meta-chloro substituent fundamentally alters the electron density of the aromatic ring, which in turn modulates the spectroscopic signatures of the attached phosphate group. This whitepaper provides an authoritative, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic profiling of **3-chlorophenyl phosphate**.

Electronic Dynamics and Spectroscopic Causality

To interpret the spectral data accurately, one must first understand the electronic interplay within the molecule. The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I effect) while offering negligible resonance donation (+R) to the phosphoryl center.

This electron depletion in the aromatic ring strengthens the "back-bonding" from the phosphoryl oxygen to the phosphorus atom. In aryl phosphates, this phenomenon increases the phosphoryl bond order and alters the shielding environment of the phosphorus nucleus, typically resulting in an upfield shift in ^{31}P NMR[2]. Furthermore, the ionization state of the phosphate group (monoanion vs. dianion) dictates the exact chemical shift; thus, maintaining a strict pH is critical for reproducible assignments[3].



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Caption: Causal pathway of how the meta-chloro substituent modulates NMR and IR spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Self-Validating NMR Acquisition Protocol

A common pitfall in organophosphate NMR is spectral drift caused by inconsistent pH or metal ion contamination. The following protocol is designed as a self-validating system to ensure absolute reproducibility.

Step 1: Sample Preparation & pH Standardization

- Action: Dissolve 15 mg of high-purity **3-chlorophenyl phosphate** in 0.6 mL of Deuterium Oxide (D₂O).
- Causality: D₂O is chosen over organic solvents to mimic physiological assay conditions and to avoid solvent suppression artifacts.
- Validation Check: Measure the pH directly in the NMR tube using a microelectrode. Adjust to exactly pH 7.0 using dilute NaOD or DCl. Why? Phosphate monoesters exhibit highly pH-dependent ³¹P shifts. At pH 7.0, the molecule exists predominantly as a dianion, ensuring a sharp, reproducible singlet[4].

Step 2: Internal Referencing

- Action: Add 1 μL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for ¹H and ¹³C referencing. Insert a sealed coaxial capillary containing 85% H₃PO₄ for ³¹P referencing.
- Validation Check: Prior to full acquisition, run a 1-scan ³¹P scout. The H₃PO₄ standard must appear at exactly 0.00 ppm with a linewidth of < 2 Hz. If the peak is broadened, shim the Z-axis gradients until resolution is restored.

Step 3: Acquisition Parameters

- ¹H NMR: 400 MHz, 16 scans, 10-second relaxation delay (D1) to ensure quantitative integration.
- ¹³C NMR: 100 MHz, 1024 scans, 1 H-decoupled (WALTZ-16).
- ³¹P NMR: 162 MHz, 64 scans, 1 H-decoupled, D1 = 5 seconds to account for the longer T₁ relaxation time of phosphorus nuclei.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Data (400 MHz, D₂O, pH 7.0) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-2 | 7.25 | t | JHH= 2.1 | Aromatic CH (ortho to Cl, ortho to OP) | | H-5 | 7.32 | t | JHH= 8.0 | Aromatic CH (meta to Cl, meta to OP) | | H-4 | 7.18 | ddd | JHH= 8.0, 2.1, 0.9 | Aromatic CH (ortho to Cl, para to OP) | | H-6 | 7.12 | dt | JHH= 8.0, 2.1 | Aromatic CH (para to Cl, ortho to OP) |

Table 2: ^{13}C NMR Data (100 MHz, D₂O, pH 7.0) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (JCP, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C-1 | 151.2 | d | 7.5 | Aromatic C-OP (ipso) | | C-3 | 134.8 | s | - | Aromatic C-Cl (ipso) | | C-5 | 130.5 | s | - | Aromatic CH | | C-4 | 124.6 | s | - | Aromatic CH | | C-2 | 120.4 | d | 4.2 | Aromatic CH | | C-6 | 118.9 | d | 4.0 | Aromatic CH | Note: The doublet splitting on C-1, C-2, and C-6 is a direct result of scalar coupling between the ^{13}C nuclei and the spin-1/2 ^{31}P nucleus.

Table 3: ^{31}P NMR Data (162 MHz, D₂O, pH 7.0)

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
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| ^{31}P | -5.5 | s (1 H-decoupled) | Phosphoryl group (dianion) |

Fourier-Transform Infrared (FT-IR) Spectroscopy Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid organophosphates, as it eliminates the moisture contamination risks associated with KBr pellet pressing.

Step 1: Background and Purge

- Action: Ensure the spectrometer is purged with dry nitrogen. Collect an ambient background spectrum (16 scans) on a clean diamond ATR crystal.
- Validation Check: Inspect the background spectrum. The region between 3500–3900 cm^{-1} must be flat. Any sharp rotational bands indicate water vapor intrusion, which will mask the critical P-O-H stretch. Do not proceed until the purge clears the vapor.

Step 2: Sample Application

- Action: Place 2-3 mg of neat **3-chlorophenyl phosphate** solid onto the diamond crystal. Lower the ATR anvil to apply consistent pressure.
- Validation Check: Monitor the live baseline at 2500 cm^{-1} . A flat baseline indicates optimal optical contact. If the baseline slopes upward at higher wavenumbers, the sample is

scattering the beam; increase anvil pressure slightly.

Step 3: Acquisition

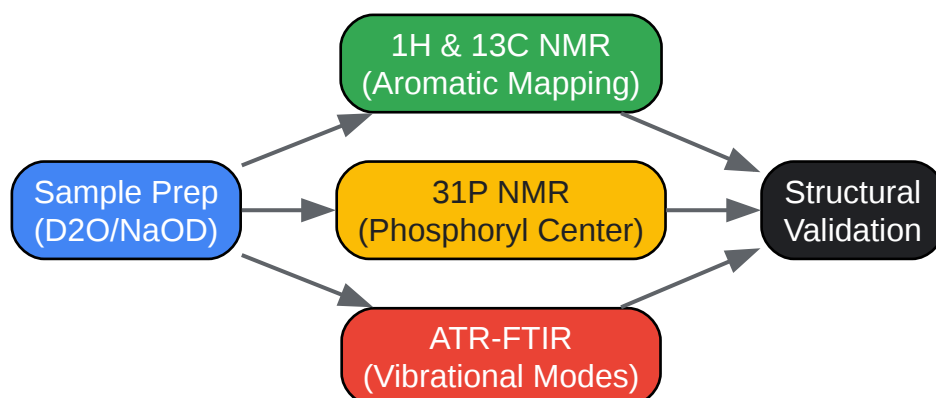
- Action: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Quantitative FT-IR Data Summary

Table 4: FT-IR Vibrational Assignments | Wavenumber (cm⁻¹) | Intensity | Assignment / Causality | | :--- | :--- | :--- | | 3200 - 2500 | Broad, Strong | O-H stretch: Extreme broadening is caused by extensive intermolecular hydrogen bonding of the dihydrogen phosphate groups. | | 3065 | Weak | Ar C-H stretch: Typical for sp² hybridized carbons. | | 1265 | Strong | P=O stretch: Shifted slightly higher than aliphatic phosphates due to the electron-withdrawing aryl group. | | 1190 | Strong | P-O-C asymmetric stretch: Confirms the covalent linkage between the phosphate and the aromatic ring. | | 1025 | Medium | P-O-H deformation: Characteristic of monoester phosphates. | | 790 | Strong | C-Cl stretch: Diagnostic for meta-halogenated benzenes. |

Analytical Workflow Integration

To ensure maximum scientific integrity, researchers must treat these spectroscopic methods not as isolated tests, but as an integrated, cross-validating workflow. The ¹H NMR confirms the meta-substitution pattern, the ³¹P NMR confirms the oxidation state and integrity of the phosphate, and the FT-IR definitively proves the presence of the P=O and C-Cl functional groups.



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Caption: Integrated spectroscopic workflow for the structural validation of **3-chlorophenyl phosphate**.

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